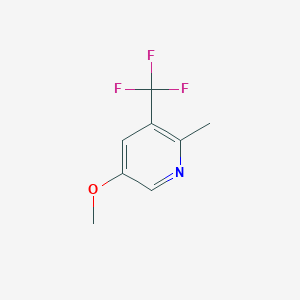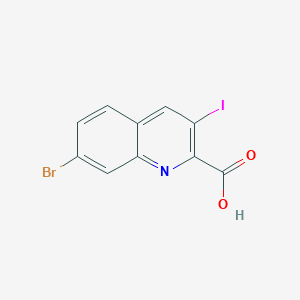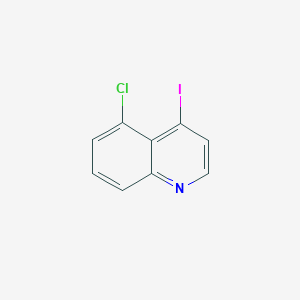
5-Chloro-4-iodoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅ClIN . It is a derivative of quinoline, a structure that consists of a benzene ring fused to a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-iodoquinoline typically involves halogenation reactions. One common method is the iodination of 5-chloroquinoline using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-4-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine or chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-iodoquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer properties.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 5-Chloro-4-iodoquinoline involves its interaction with specific molecular targets. It can inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
7-Chloro-4-iodoquinoline: Another halogenated quinoline derivative with similar chemical properties.
4-Chloro-8-iodoquinoline: Differing in the position of the iodine atom, leading to variations in reactivity and applications.
Uniqueness: 5-Chloro-4-iodoquinoline is unique due to its specific halogenation pattern, which imparts distinct reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C9H5ClIN |
|---|---|
Molekulargewicht |
289.50 g/mol |
IUPAC-Name |
5-chloro-4-iodoquinoline |
InChI |
InChI=1S/C9H5ClIN/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H |
InChI-Schlüssel |
WXXOOFLALQCONQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=CC(=C2C(=C1)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


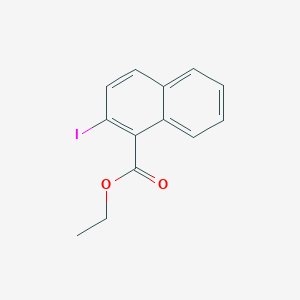
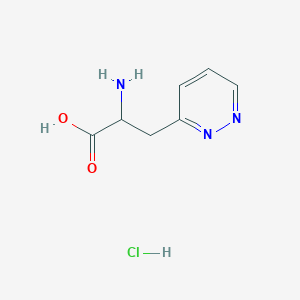
![Methyl 7-[(1R,2S,3R,5S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-hydroxy-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate](/img/structure/B13665227.png)
![2-(Benzo[d]thiazol-2-yl)-3-((2-nitrobenzyl)oxy)-1H-inden-1-one](/img/structure/B13665229.png)
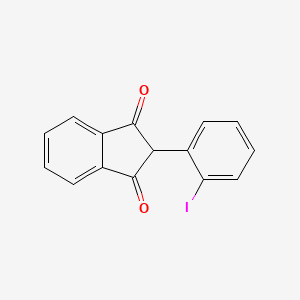
![9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline](/img/structure/B13665253.png)
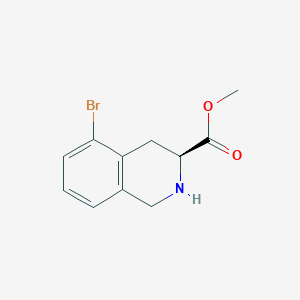

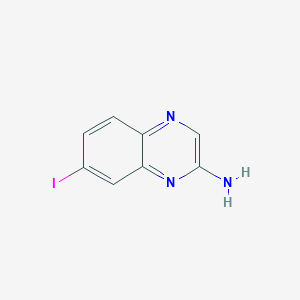

![2-Ethyl-6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665284.png)
![2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665292.png)
